CryptoMeridiol 11-rhaMnoside
Overview
Description
CryptoMeridiol 11-rhaMnoside is a natural sesquiterpenoid found in the branch of Eucalyptus globulus Labill . It belongs to the class of organic compounds known as eudesmane, isoeudesmane, or cycloeudesmane sesquiterpenoids . These are sesquiterpenoids with a structure based on the eudesmane skeleton .
Synthesis Analysis
CryptoMeridiol 11-rhaMnoside, along with other compounds, was isolated from the fruits of Cananga odorata . The structures of these compounds were established on the basis of NMR and MS methods .Molecular Structure Analysis
The molecular formula of CryptoMeridiol 11-rhaMnoside is C21H38O6 . The IUPAC name is (2S,3R,4R,5R,6S)-2-[2-[(2R,4aR,8R,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propan-2-yloxy]-6-methyloxane-3,4,5-triol .Physical And Chemical Properties Analysis
CryptoMeridiol 11-rhaMnoside has a molecular weight of 386.5 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Cytotoxicity Studies
CryptoMeridiol 11-alpha-L-rhamnoside, identified in Cananga odorata fruits, has been evaluated for cytotoxicity against human hepatocarcinoma cell lines. This research points towards its potential application in cancer studies (Hsieh et al., 2001).
Biotransformation and Derivatives
Biotransformations of eudesmane sesquiterpenes by Gliocladium roseum have been studied, focusing on producing new cryptomeridiol derivatives. This research could be significant for creating novel compounds with potential therapeutic applications (García-Granados et al., 2002).
Biosynthesis Pathways
Research on Tripterygium wilfordii revealed that a sesquiterpene cyclase catalyzes the direct synthesis of cryptomeridiol, a eudesmane diol. Understanding these biosynthetic pathways can lead to advancements in the production of medicinal compounds (Tong et al., 2018).
Potential in Pharmacology
Cryptomeridiol, isolated from various plants, has been studied for its potential in pharmacology. For example, its derivatives showed significant inhibitory effects on platelet-activating factor receptor binding, indicating potential therapeutic use in cardiovascular disorders (Moharam et al., 2012).
Antitumor Properties
Research into cryptomeridiol analogues has shown promising results in inhibiting cancer cell growth, suggesting potential applications in developing antitumor agents (Yang et al., 2011).
Therapeutic Efficacy in Hepatocellular Carcinoma
Cryptomeridiol has been found to have therapeutic efficacy in hepatocellular carcinoma by aggravating pre-activated UPR and activating the silenced Nur77, a nuclear receptor. This discovery could pave the way for new treatments for hepatocellular carcinoma (Li et al., 2022).
properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[2-[(2R,4aR,8R,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propan-2-yloxy]-6-methyloxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O6/c1-12-15(22)16(23)17(24)18(26-12)27-19(2,3)13-7-10-20(4)8-6-9-21(5,25)14(20)11-13/h12-18,22-25H,6-11H2,1-5H3/t12-,13+,14+,15-,16+,17+,18-,20+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSBLOAZNQURFJ-YOYCCLINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C)(C)C2CCC3(CCCC(C3C2)(C)O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC(C)(C)[C@@H]2CC[C@]3(CCC[C@@]([C@@H]3C2)(C)O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601108489 | |
Record name | 1-[(2R,4aR,8R,8aR)-Decahydro-8-hydroxy-4a,8-dimethyl-2-naphthalenyl]-1-methylethyl 6-deoxy-α-L-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601108489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CryptoMeridiol 11-rhaMnoside | |
CAS RN |
349112-30-7 | |
Record name | 1-[(2R,4aR,8R,8aR)-Decahydro-8-hydroxy-4a,8-dimethyl-2-naphthalenyl]-1-methylethyl 6-deoxy-α-L-mannopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349112-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2R,4aR,8R,8aR)-Decahydro-8-hydroxy-4a,8-dimethyl-2-naphthalenyl]-1-methylethyl 6-deoxy-α-L-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601108489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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